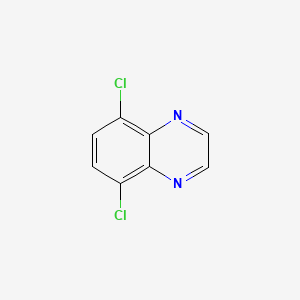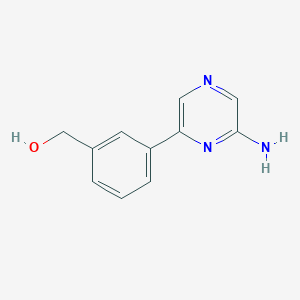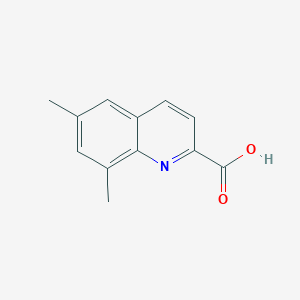
3-Chloro-5-fluoro-2-methylquinoxaline
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-氯-5-氟-2-甲基喹喔啉是一种杂环化合物,其分子式为C9H6ClFN2,分子量为196.61 g/mol 它是一种喹喔啉的衍生物,喹喔啉是一种由稠合苯环和吡嗪环组成的双环化合物。
准备方法
合成路线和反应条件
3-氯-5-氟-2-甲基喹喔啉的合成通常涉及适当取代的苯胺与合适试剂的反应。 一种常见的方法包括将 3-氯-4-氟苯胺乙酰化以形成中间体,然后将其硝化并随后环化以得到所需的喹喔啉衍生物 。
工业生产方法
3-氯-5-氟-2-甲基喹喔啉的工业生产方法没有得到广泛的记录。 一般方法包括使用优化的反应条件进行大规模合成,以确保高产率和纯度。 采用连续流动反应器和绿色化学原理可以提高效率并减少环境影响。
化学反应分析
反应类型
3-氯-5-氟-2-甲基喹喔啉可以进行各种化学反应,包括:
取代反应: 氯和氟取代基可以通过亲核取代反应被其他官能团取代。
氧化和还原: 该化合物可以在特定条件下被氧化或还原以产生不同的衍生物。
环化反应: 它可以参与环化反应形成更复杂的杂环结构。
常用试剂和条件
亲核取代: 常用试剂包括甲醇钠、叔丁醇钾和其他强亲核试剂。
氧化: 可以使用高锰酸钾或三氧化铬等试剂。
还原: 通常采用锂铝氢化物或硼氢化钠等还原剂。
形成的主要产物
这些反应形成的主要产物取决于所使用的具体条件和试剂。 例如,亲核取代可以产生各种取代的喹喔啉,而氧化和还原可以导致不同的氧化态和官能化衍生物。
科学研究应用
3-氯-5-氟-2-甲基喹喔啉在科学研究中有几种应用:
药物化学: 它被用作合成具有潜在抗真菌、抗菌和抗病毒活性的药物化合物的结构单元.
材料科学: 该化合物可用于开发有机半导体和其他先进材料。
生物学研究: 它在生物化学研究中用作探针,以研究酶活性及分子相互作用。
工业应用: 该化合物用于合成农用化学品和其他工业化学品。
作用机制
3-氯-5-氟-2-甲基喹喔啉的作用机制涉及它与特定分子靶标的相互作用。 在药物化学中,它可能通过抑制酶或与受体结合来发挥作用,从而调节生物途径。 确切的机制取决于具体的应用以及所形成的衍生物的分子结构。
相似化合物的比较
类似化合物
- 3-氯-2-甲基喹喔啉
- 5-氟-2-甲基喹喔啉
- 3-氯-5-氟喹喔啉
独特性
3-氯-5-氟-2-甲基喹喔啉的独特性在于它同时存在氯和氟取代基,这赋予了它独特的化学性质和反应性。 这种取代基的组合可以增强化合物的生物活性,并使其成为合成更复杂分子的宝贵中间体。
属性
分子式 |
C9H6ClFN2 |
|---|---|
分子量 |
196.61 g/mol |
IUPAC 名称 |
3-chloro-5-fluoro-2-methylquinoxaline |
InChI |
InChI=1S/C9H6ClFN2/c1-5-9(10)13-8-6(11)3-2-4-7(8)12-5/h2-4H,1H3 |
InChI 键 |
JSQKQABDROVBJL-UHFFFAOYSA-N |
规范 SMILES |
CC1=C(N=C2C(=N1)C=CC=C2F)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。






![9H-Naphtho[2,1-b]pyran-9-one](/img/structure/B11900642.png)



![(3S)-1-[(3-Fluorophenyl)methyl]pyrrolidin-3-ol](/img/structure/B11900664.png)

![4-(1H-Pyrazol-3-yl)thieno[3,2-d]pyrimidine](/img/structure/B11900687.png)

![2-Methylthieno[3,2-d]pyrimidine-6-carboxylic acid](/img/structure/B11900694.png)

